molecular formula C20H18ClN3O3 B7705607 N-(4-acetylphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide

N-(4-acetylphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide

Cat. No.: B7705607
M. Wt: 383.8 g/mol
InChI Key: PAOLZJOXIPFEKN-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide is a synthetic organic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Coupling Reactions: The final step involves coupling the oxadiazole derivative with the butanamide moiety, which can be facilitated by using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the acetyl group or the oxadiazole ring.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the type of substitution but may include the use of halogenating agents, nucleophiles, or catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: Oxadiazole derivatives are often studied as catalysts in various organic reactions.

    Materials Science: These compounds can be used in the development of new materials with unique electronic or optical properties.

Biology

    Antimicrobial Agents: Many oxadiazole derivatives exhibit significant antimicrobial activity.

    Anticancer Agents: Some compounds in this class have shown potential as anticancer agents due to their ability to inhibit specific enzymes or pathways.

Medicine

    Drug Development: The compound may be investigated for its potential as a therapeutic agent in treating various diseases.

Industry

    Agriculture: Oxadiazole derivatives can be used as pesticides or herbicides.

    Pharmaceuticals: These compounds are often used as intermediates in the synthesis of more complex pharmaceutical agents.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide would depend on its specific biological target. Generally, oxadiazole derivatives may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]butanamide
  • N-(4-acetylphenyl)-4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]butanamide

Uniqueness

N-(4-acetylphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide may exhibit unique properties due to the presence of the chlorophenyl group, which can influence its reactivity, biological activity, and overall stability compared to its fluorinated or brominated analogs.

Properties

IUPAC Name

N-(4-acetylphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c1-13(25)14-7-11-17(12-8-14)22-18(26)3-2-4-19-23-20(24-27-19)15-5-9-16(21)10-6-15/h5-12H,2-4H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOLZJOXIPFEKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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